molecular formula C13H24N2O B1491133 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane CAS No. 2097954-84-0

6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane

Cat. No. B1491133
CAS RN: 2097954-84-0
M. Wt: 224.34 g/mol
InChI Key: XTLYCQULIJKQQC-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane, also known as EPAA, is an organic compound that is part of the piperidine family. It is a bicyclic molecule with a nitrogen atom in the ring. It has a variety of applications in the scientific research field, and its biochemical and physiological effects are being studied.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Building Block for Medicinal Chemistry : The compound has been identified as a promising precursor for the selective derivatization of the cyclobutane ring, leading to the synthesis of novel conformationally restricted piperidine derivatives. Such derivatives are valuable in the development of new drugs and therapeutic agents (Denisenko et al., 2010).
  • Reactivity with Nucleophiles : Studies on related bicyclic systems have shown reactivity under acidic and basic conditions, although without significant cytotoxic activity. This insight provides a basis for further modification and exploration of similar compounds (Hodgkinson et al., 1998).
  • NMR Studies and Dynamic Behavior : Research on similar bicyclic systems, like the 3,7-diazabicyclo[4.1.0]heptane system, reveals complex dynamic behavior, which is crucial for understanding the chemical properties and potential applications of these compounds (Majchrzak et al., 1983).

Synthesis of Analogues and Derivatives

  • Functional 3-Azabicyclo[3.2.0]heptanes : A novel one-step synthesis approach has been developed for functionalized 3-azabicyclo[3.2.0]heptanes, demonstrating the versatility of similar compounds as precursors for bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, which are critical for drug discovery (Skalenko et al., 2018).
  • Stereocontrolled Synthesis : Research into the stereocontrolled synthesis of 1-azabicyclo[4.1.0]heptane has enabled the production of trans-2,6-disubstituted piperidines, showcasing the potential for precise molecular architecture in drug development (Wynne et al., 2008).

Structural and Conformational Studies

  • Crystal Structure Analysis : The crystal structure of derivatives has provided insight into the conformation of azabicyclic systems, which is essential for understanding their interactions in biological systems and for the design of molecules with specific properties (Shreevidhyaa Suressh et al., 2014).

Mechanism of Action

Target of Action

The primary target of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Similar compounds have been known to target the soluble epoxide hydrolase (seh) enzyme .

Mode of Action

The mode of action of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31If it acts like similar compounds, it may inhibit the seh enzyme, leading to a stabilization of epoxy fatty acids .

Biochemical Pathways

The specific biochemical pathways affected by 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Inhibition of seh can affect the metabolism of epoxy fatty acids .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Similar compounds have shown efficacy in reducing pain and inflammatory states in vivo .

properties

IUPAC Name

6-ethoxy-3-piperidin-4-yl-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-16-13-10-7-11(13)9-15(8-10)12-3-5-14-6-4-12/h10-14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLYCQULIJKQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 3
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 4
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 5
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 6
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane

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